molecular formula C16H15N B1286289 2-(4-ethylphenyl)-1H-indole CAS No. 88514-36-7

2-(4-ethylphenyl)-1H-indole

Cat. No. B1286289
CAS RN: 88514-36-7
M. Wt: 221.3 g/mol
InChI Key: LCPDSVIPOHXQCP-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenyl)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic molecules with significant biological activity. Indole derivatives, including those with substitutions on the phenyl ring, exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are structurally related to 2-(4-ethylphenyl)-1H-indole, involves a five-step process starting from indole and includes protection, lithiation, and cyclization steps . Similarly, 2-(4-ethylphenyl)-1H-indole could be synthesized using a modified catalyst like clayzic to promote cyclization of substituted acetophenones with phenylhydrazine . Additionally, the synthesis of 2-(aminomethyl)indoles via palladium-catalyzed reactions indicates the versatility of methods available for constructing indole derivatives .

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of 2-(4-ethylphenyl)-1H-indole.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions due to their reactive sites. For example, the C-1 lithiation of furo[3,4-b]indole followed by treatment with methyl iodide can afford disubstituted furo[3,4-b]indole . The reactivity of the indole ring allows for the introduction of different substituents, which can significantly alter the chemical and biological properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the ethyl group in 2-(4-ethylphenyl)-1H-indole can affect these properties. Computational methods like density functional theory (DFT) calculations can be used to predict various properties, including HOMO-LUMO energy levels, which are indicative of a molecule's chemical reactivity and stability . Additionally, the biological activities of these compounds can be evaluated through in vitro assays to determine their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Functionalization

  • Indoles, including compounds like 2-(4-ethylphenyl)-1H-indole, are crucial in organic chemistry and are found in many biologically active compounds. The synthesis and functionalization of indoles have been a significant area of research, with palladium-catalyzed reactions gaining prominence due to their functionality tolerance and applicability to complex molecules (Cacchi & Fabrizi, 2005).

Pharmacological Activities

  • Indole derivatives are known for their broad range of applications in medicine, synthetic chemistry, and industrial chemistry. They have been studied for their anti-inflammatory and analgesic activities, highlighting their importance in pharmacology (Basavarajaiah & Mruthyunjayaswamya, 2021).

Chemical Synthesis

  • The chemical synthesis of indole derivatives, including the synthesis of relay compounds like 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, is essential for understanding their mutagenic properties. This synthesis often involves various complex steps starting from simpler indole compounds (Murakami et al., 2010).

Solubility and Thermodynamics

  • Understanding the solubility and thermodynamics of indoles like 2-phenyl-1H-indole is critical in organic synthesis. The solubility in various solvents and the correlation with thermodynamic models provide insights into their behavior in different conditions (Liu, Chen, An, & Li, 2020).

Antioxidant and Antimicrobial Properties

  • Indole-based molecules have been explored for their antioxidant and antimicrobial properties. These properties make them potential candidates for active components in various applications, including pharmaceuticals (Kurt-Kızıldoğan et al., 2020).

Structural Analysis and Medicinal Chemistry

  • The structural analysis of indole analogs, such as X-ray crystallographic studies, is vital in medicinal chemistry. They form the basis for therapeutic agents with various activities, including anti-oxidant, anti-HIV, and anti-cancer (Al-Ostoot et al., 2019).

Ethylene Polymerization and Copolymerization

  • Indoles are used in constructing efficient ethylene polymerization palladium catalysts. These catalysts are significant for producing functionalized polyethylenes with various applications in the polymer industry (Li, Ye, Wang, Mu, & Jian, 2020).

Flow Chemistry Techniques

  • The application of flow chemistry techniques in synthesizing indoline derivatives highlights the advancement in chemical synthesis methods. These techniques offer environmental benefits and improved efficiency in pharmaceutical applications (Örkényi et al., 2017).

Computational Studies and Biological Activities

  • Computational studies of indole derivatives, such as COX-2 enzyme analysis and evaluation of analgesic and anti-inflammatory activities, are crucial in drug discovery and development (Kumar, Deepika, Porwal, & Mishra, 2022).

Urease Inhibitors

  • Novel indole-based hybrid oxadiazole scaffolds have shown potent urease inhibitory activities, making them valuable therapeutic agents in drug designing programs (Nazir et al., 2018).

Safety And Hazards

This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This could involve discussing potential future research directions, such as further studies to elucidate the compound’s properties, potential applications of the compound, and any modifications that could be made to improve its properties or activity.


I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.


properties

IUPAC Name

2-(4-ethylphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-11,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDSVIPOHXQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589584
Record name 2-(4-Ethylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-1H-indole

CAS RN

88514-36-7
Record name 2-(4-Ethylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Ma, X Wang, EJ Hao, Z Shi… - The Journal of Organic …, 2022 - ACS Publications
An efficient synthesis of a variety of 1,2-disubstituted indoles from 2-ethynylanilines was developed. Using 2-ethynylanilines and benzaldehydes as starting materials, the target …
Number of citations: 1 pubs.acs.org
N Ma, P Li, Z Wang, Q Dai, C Hu - scholar.archive.org
Unless stated otherwise, all reactions were carried out in oven-dried Schlenk Tube under an inert atmosphere of dry argon or nitrogen atmosphere. All commercially available reagents …
Number of citations: 0 scholar.archive.org
AV Aksenov, DA Aksenov, NA Arutiunov… - The Journal of …, 2019 - ACS Publications
An acid-assisted [4 + 1]-cycloaddition of indoles with nitrostyrenes affords 4′H-spiro[indole-3,5′-isoxazoles] in a diastereomerically pure form. Several of these spirocyclic molecules …
Number of citations: 28 pubs.acs.org

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